3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione

Description

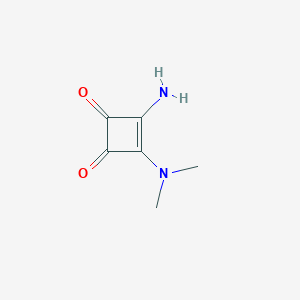

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione is a cyclobutene-dione derivative characterized by a four-membered ring core with two ketone groups and amino/dimethylamino substituents at positions 3 and 4, respectively. This compound belongs to the squaramide family, known for their planar, rigid structures and hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8(2)4-3(7)5(9)6(4)10/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEUDNVBUBDBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162362-86-9 | |

| Record name | 3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with amines. One common method includes the reaction of squaric acid with dimethylamine and ammonia under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Smooth Muscle Disorders

One of the primary applications of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione is its potential use in treating smooth muscle disorders. The compound acts as a potassium channel modulator, which can influence smooth muscle contraction. This mechanism is beneficial for conditions such as:

- Asthma : Modulating airway smooth muscle contraction.

- Irritable Bowel Syndrome : Alleviating symptoms through relaxation of intestinal muscles.

- Congestive Heart Failure : Reducing cardiac workload by affecting vascular smooth muscle tone.

Research indicates that compounds with similar structures have demonstrated efficacy in these areas, suggesting that this compound may have comparable effects .

Cancer Research

Preliminary studies suggest that derivatives of this compound could serve as probes in cancer research. Investigations into its effects on metabolic pathways related to tumor growth have shown promise. The ability to inhibit specific enzymatic activities relevant to cancer metabolism highlights its potential utility in oncology .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibition of certain enzymatic activities relevant to cancer metabolism. For instance, studies have shown a reduction in the activity of key metabolic enzymes when treated with this compound .

Animal Models

In vivo studies using animal models have indicated that administration of this compound can lead to reduced symptoms in models of asthma and other smooth muscle-related disorders. The modulation of potassium channels appears to be a critical mechanism behind these effects .

Mechanism of Action

The mechanism of action of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π stacking interactions with these targets, leading to changes in their activity and function . These interactions are crucial for the formation of supramolecular assemblies in the solid state .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects on Yield: Bulky substituents (e.g., dibutylamino in 342) reduce yields (~79%) compared to smaller groups (e.g., 343: 97.2%) due to steric hindrance during nucleophilic attack .

- Purification Methods : Compounds with polar groups (e.g., sulfonamides in ) require chromatographic purification, while alkylated analogs (e.g., 17 in ) are isolated via simple filtration .

- Physical Properties : Sulfonamide derivatives () exhibit exceptionally high melting points (>250°C), attributed to hydrogen bonding and crystalline packing .

Structural Modifications and Functional Implications

Amino Group Variations

- Alkylamino vs. Aryl substituents (e.g., p-chlorophenyl in 5c, ) introduce π-π stacking capabilities, relevant for targeting aromatic residues in proteins .

- Dimethylamino vs. Secondary Amines: The dimethylamino group in the target compound provides steric protection and electron-donating effects, stabilizing the cyclobutene ring against hydrolysis .

Hybrid Derivatives

- Sulfonamide-Tethered Analogs () : These compounds (e.g., 5c, 5d) are designed for carbonic anhydrase inhibition, leveraging sulfonamide’s affinity for zinc ions in enzyme active sites .

- Heterocyclic Modifications (): Pyridinyl substituents (e.g., 3-{[(1R)-1-phenylethyl]amino}-4-(pyridin-4-ylamino)) introduce basic nitrogen atoms, enabling pH-dependent solubility and metal coordination .

Biological Activity

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione, a derivative of cyclobutene diones, has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial and anticancer research, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutene core with amino and dimethylamino substituents. This unique configuration contributes to its biological activity by facilitating interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is known to inhibit certain enzymes that are crucial for pathogen survival, thereby exhibiting antimicrobial properties. Additionally, it may modulate potassium channels, which is significant for treating disorders related to smooth muscle contraction .

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

| Pathogen Type | Pathogen Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus | 20 | 6.25 |

| Gram-negative | Escherichia coli | 22 | 12.5 |

| Fungal | Candida albicans | 18 | 15 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Initial screenings conducted by the National Cancer Institute indicated modest cytotoxic effects against various cancer cell lines, including HeLa cells. However, further optimization and studies are required to enhance its efficacy.

Study on Antileishmanial Activity

A study published in bioRxiv examined the antileishmanial activity of derivatives related to this compound. The findings suggested that modifications in the molecular structure could significantly enhance activity against Leishmania species. The study emphasized the importance of structural optimization in drug design .

Potassium Channel Modulation

Another significant aspect of this compound's biological activity is its role in potassium channel modulation. Research indicates that it can affect smooth muscle contraction, which is beneficial for treating conditions like asthma and urinary incontinence . The modulation of ATP-sensitive potassium channels has been highlighted as a therapeutic target.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common synthesis involves reacting ethyl cyanoacetate with dimethylamine derivatives under controlled pH (8–10) to form intermediates, followed by cyclization via acid catalysis (e.g., HCl). Optimize yields by adjusting amine stoichiometry (1.2–1.5 equivalents) and monitoring reaction temperature (60–80°C) to avoid side products like over-alkylated species. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the cyclobutenedione core .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., dimethylamino groups at C4 and amino at C3). Compare chemical shifts with structurally related cyclobutenediones (e.g., 3-Ethoxy-4-[(2-hydroxyethyl)amino] derivatives) to validate regiochemistry .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, as seen in analogs like 3-{[(1R)-1-phenylethyl]amino}-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store solutions in anhydrous DMSO or acetonitrile at 2–8°C under nitrogen to prevent hydrolysis or oxidation. Solid-state storage requires desiccated, light-protected containers. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) every 3–6 months .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model electron distribution in the cyclobutenedione ring. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~300–350 nm) to identify charge-transfer interactions. Validate against X-ray-derived bond lengths and angles from analogs like 3-[[(1S,2S)-2-(piperidinyl)cyclohexyl]amino]-4-(trifluoromethylphenyl)amino derivatives .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer : Cross-validate using:

- Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may skew room-temperature data.

- Solvent Polarity Studies : Compare NMR shifts in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents to assess hydrogen-bonding effects.

- Synchrotron XRD : Resolve ambiguities in bond lengths/angles for strained cyclobutenedione systems .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified amino groups (e.g., replacing dimethylamino with piperidinyl or trifluoromethylphenyl groups) to assess steric/electronic effects on target binding .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like kinases or proteases. Validate via enzyme inhibition assays (IC50 measurements) .

Q. What experimental approaches mitigate challenges in solubility for in vitro assays?

- Methodological Answer : Optimize solubility using co-solvents (e.g., 5% DMSO in PBS) or cyclodextrin encapsulation. For low-water-solubility analogs (e.g., 3-[[3,5-Bis(trifluoromethyl)phenyl]amino] derivatives), employ sonication (30 min, 40 kHz) or micellar solubilization with Tween-80 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in silico predictions and in vitro results?

- Methodological Answer :

- Re-evaluate Assay Conditions : Confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) via LC-MS.

- Off-Target Screening : Use proteome-wide profiling (e.g., kinase inhibitor panels) to identify unintended interactions.

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding pose persistence in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.